molecular formula C10H8Cl2N2O2 B427775 Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 444791-55-3

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B427775
CAS No.: 444791-55-3
M. Wt: 259.09g/mol
InChI Key: QPDWMYCWZHTXNP-UHFFFAOYSA-N
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Description

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) log P
Ethyl 6,8-dichloro derivative 6-Cl, 8-Cl, 2-COOEt 169–170 2.8
6-Methyl analog 6-CH₃, 2-COOEt 152–154 2.1
8-Nitro derivative 8-NO₂, 2-COOEt 172–176 1.9

Key trends :

  • Chlorine substitution : Increases log P and melting point due to enhanced hydrophobicity and crystal packing.
  • Electronic effects : Chlorine atoms reduce electron density at positions 6/8, directing electrophilic substitution to position 3 ().

Reactivity Comparison:

  • Nitration : The 6,8-dichloro derivative resists nitration at position 3 compared to non-halogenated analogs, as shown in CNDO/2 calculations ().
  • Ester hydrolysis : Slower than methyl esters due to steric hindrance from the ethyl group.

Properties

IUPAC Name

ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDWMYCWZHTXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate has several notable applications across different fields of research:

1. Medicinal Chemistry

  • The compound has been studied for its potential anticancer properties . Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro by modulating cell signaling pathways.
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit human butyrylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's disease.

2. Antimicrobial Activity

  • This compound exhibits antimicrobial properties against certain bacterial strains. Initial screenings have shown its potential application in antimicrobial therapies, although further research is needed to explore its efficacy against a broader range of pathogens.

3. Organic Synthesis

  • This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing other biologically active compounds due to its functional groups and reactivity .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

  • Cholinesterase Inhibition Study : A study demonstrated that this compound exhibited notable inhibitory effects on cholinesterases, suggesting its potential use in treating conditions associated with cholinergic dysfunction. The IC50 values indicated significant potency against human butyrylcholinesterase .
  • Anticancer Mechanism Investigation : Research focusing on the anticancer properties revealed that similar compounds could inhibit tumor growth by triggering apoptotic pathways in cancer cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .
  • Antimicrobial Properties : Initial screenings indicated that this compound could inhibit the growth of specific bacterial strains. Further research is necessary to explore its efficacy against a wider range of pathogens .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be contextualized by comparing it to analogs with variations in halogenation patterns, substituent positions, and functional groups. Below is a detailed analysis:

Halogenation Patterns and Substituent Positions
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Differences/Applications
This compound Cl (6,8) C₁₁H₁₀Cl₂N₂O₂ 273.12 92–93 Baseline for comparison; used in drug intermediates
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate Cl (3,6) C₁₀H₈Cl₂N₂O₂ 259.09 148–150 Higher melting point due to altered crystal packing; potential for distinct reactivity
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) C₁₀H₈ClIN₂O₂ 354.54 208 Bulky iodine substituent may hinder electrophilic substitution; 71% synthesis yield via Method B
Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate F (6,8) C₁₀H₈F₂N₂O₂ 234.18 Not reported Increased lipophilicity; potential for enhanced blood-brain barrier penetration
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), Br (6) C₁₀H₁₀BrN₃O₂ 308.11 Not reported Amino group enhances solubility in acidic media; used in CDK inhibitor synthesis

Key Observations :

  • Halogen Position : Chlorine at positions 6 and 8 (target compound) vs. 3 and 6 () results in divergent melting points (92–93°C vs. 148–150°C), suggesting differences in intermolecular interactions .
  • Halogen Type : Substitution with iodine () or fluorine () alters steric and electronic properties. Iodine’s bulkiness may reduce reactivity in cross-coupling reactions, while fluorine’s electronegativity could improve metabolic stability .
  • Functional Groups: The 8-amino-6-bromo analog () introduces a nucleophilic amino group, enabling participation in condensation or acylation reactions, unlike the chloro derivatives .
Pharmacological Relevance
  • Imidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., Cl, Br) at positions 6 and 8 are associated with kinase inhibition and antiviral activity .
  • The 3,6-dichloro isomer () may exhibit altered binding affinities due to steric effects, impacting therapeutic efficacy .

Biological Activity

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (EDPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8Cl2N2O2
  • Molecular Weight : 259.09 g/mol
  • CAS Number : 444791-55-3

EDPC exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that compounds in the imidazo[1,2-a]pyridine family can act as inhibitors of several kinases, particularly Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases and certain cancers . The inhibition of BTK can lead to reduced proliferation of B-cells and modulation of inflammatory responses.

Biological Activity Overview

  • Antitumor Activity :
    • EDPC has shown promise in inhibiting cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in specific cancer types by activating caspase pathways.
    • A study reported the compound's effectiveness against leukemia cells, suggesting a potential role in hematological malignancies.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .
    • Experimental models have shown that EDPC can reduce inflammation markers significantly.
  • Antibacterial Properties :
    • Preliminary studies indicate that EDPC may possess antibacterial activity against certain Gram-positive bacteria, although further research is needed to elucidate its mechanism and efficacy.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, EDPC was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values around 10 µM for breast cancer cells. Mechanistic studies revealed that EDPC induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic Bcl-2 levels.

Case Study 2: Anti-inflammatory Action

A study involving murine models of arthritis showed that administration of EDPC resulted in significant reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints compared to controls. This suggests that EDPC may modulate immune responses effectively.

Research Findings

StudyFocusKey Findings
BTK InhibitionEDPC inhibits BTK activity leading to reduced B-cell proliferation.
Anticancer ActivityInduces apoptosis in leukemia cell lines through caspase activation.
Anti-inflammatoryReduces inflammatory markers in murine arthritis models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via halogenation of the parent imidazo[1,2-a]pyridine scaffold. A common approach involves reacting ethyl imidazo[1,2-a]pyridine-2-carboxylate with N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 40°C under nitrogen, achieving ~80% yield . Alternatively, bromopyruvate-based routes using 2-aminopyridine precursors have been reported, with optimization of reaction time and solvent (ethanol) to minimize byproducts .

Q. How is NMR spectroscopy utilized in characterizing this compound?

  • Methodological Answer : 1^1H and 13^13C NMR are critical for confirming regiochemistry and purity. For example, the ethyl ester group typically appears as a quartet at δ 4.4–4.6 ppm (J=7.1HzJ = 7.1 \, \text{Hz}) and a triplet at δ 1.3–1.5 ppm for the methyl group. Chlorine substituents at positions 6 and 8 deshield adjacent protons, leading to distinct splitting patterns (e.g., doublets at δ 7.6–8.2 ppm for H-5 and H-7) .

Q. What crystallization techniques are recommended for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances. For poorly diffracting crystals, high-resolution data collection (e.g., synchrotron sources) and twin refinement may be necessary .

Advanced Research Questions

Q. How can regiochemical challenges during halogenation be addressed?

  • Methodological Answer : Microwave-assisted synthesis improves regiocontrol. For example, selective C-6/C-8 dichlorination is achieved using controlled microwave heating (100–120°C) with NCS, minimizing overhalogenation. Solvent polarity (DMF vs. acetonitrile) and stoichiometric ratios of halogenating agents are critical .

Q. What computational methods predict the compound's electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) can assess binding affinity to biological targets, such as benzodiazepine receptors .

Q. How to resolve contradictions in spectroscopic data between synthesis batches?

  • Methodological Answer : Cross-validate using complementary techniques:

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 288.1) and isotopic patterns for chlorine .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm1^{-1}) and C-Cl vibrations (~600 cm1^{-1}) .
  • Elemental Analysis : Ensure Cl content matches theoretical values (e.g., 24.6% for C10_{10}H8_8Cl2_2N2_2O2_2) .

Q. What in vivo models assess the compound's toxicology and pharmacokinetics?

  • Methodological Answer : Use female Wistar rats (200 ± 20 g) and NIH mice (25 ± 3 g) for acute toxicity studies. Monitor hepatic/kidney function via serum ALT, AST, and creatinine levels. Dose optimization (10–100 mg/kg) and vehicle selection (aqueous vs. DMSO) are critical to avoid off-target effects .

Q. How to optimize cross-coupling reactions for synthesizing derivatives?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids in deep eutectic solvents (DES; e.g., choline chloride/glycerol) enhance sustainability. Use Pd(OAc)2_2 (2.5 mol%) and Na2_2CO3_3 (1.25 equiv.) at 80°C for 2 hours, achieving >90% yield .

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